
7-Chloro-3-(pyrrolidin-3-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-(pyrrolidin-3-yl)-1H-indole is a chemical compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 7-chloroindole with pyrrolidine under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like iodine (I2) or tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-3-(pyrrolidin-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-Chloro-3-(pyrrolidin-3-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-1H-indole: Lacks the pyrrolidinyl group, making it less versatile in certain reactions.
3-(Pyrrolidin-3-yl)-1H-indole:
7-Bromo-3-(pyrrolidin-3-yl)-1H-indole: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.
Uniqueness
7-Chloro-3-(pyrrolidin-3-yl)-1H-indole is unique due to the presence of both the chloro and pyrrolidinyl groups, which confer distinct chemical properties and potential applications. Its structure allows for a wide range of chemical modifications and biological activities, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
921592-51-0 |
|---|---|
Molekularformel |
C12H13ClN2 |
Molekulargewicht |
220.70 g/mol |
IUPAC-Name |
7-chloro-3-pyrrolidin-3-yl-1H-indole |
InChI |
InChI=1S/C12H13ClN2/c13-11-3-1-2-9-10(7-15-12(9)11)8-4-5-14-6-8/h1-3,7-8,14-15H,4-6H2 |
InChI-Schlüssel |
ABDAPQLDPLEPTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1C2=CNC3=C2C=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


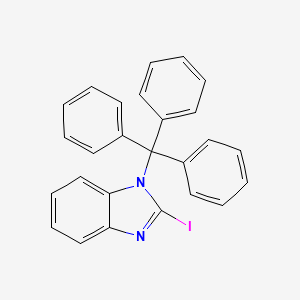

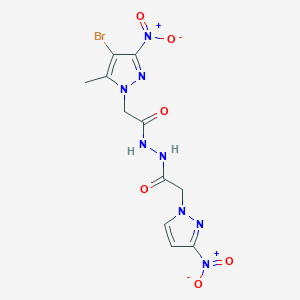
![2-{1-[2-(2-Fluorophenyl)ethyl]-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl}-4-phenyl-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B12631834.png)
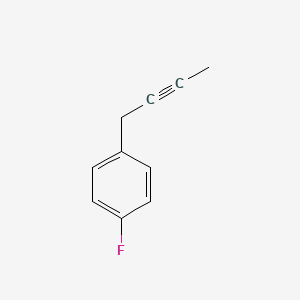
![2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B12631839.png)
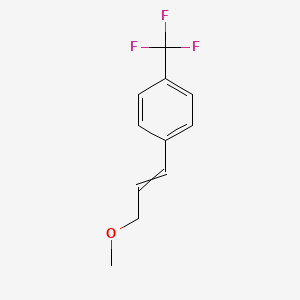
![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12631855.png)


![1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene}](/img/structure/B12631860.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)
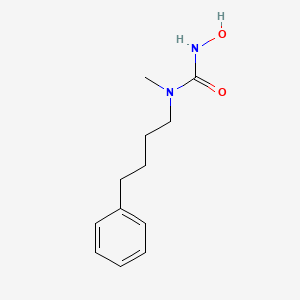
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B12631883.png)
